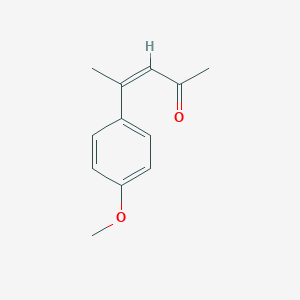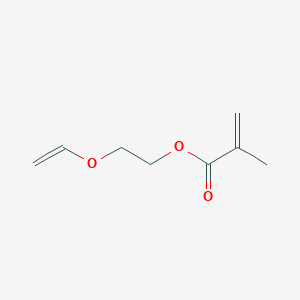
2-(Vinyloxy)ethyl methacrylate
Übersicht
Beschreibung
2-(Vinyloxy)ethyl methacrylate (VEMA) is a monomer used in the synthesis of polymers for various applications. It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(Vinyloxy)ethyl methacrylate is based on its ability to undergo radical polymerization. When exposed to an initiator, 2-(Vinyloxy)ethyl methacrylate forms free radicals that initiate the polymerization process. The resulting polymer has a high degree of cross-linking, which makes it suitable for various applications.
Biochemical and Physiological Effects:
2-(Vinyloxy)ethyl methacrylate has been shown to have low toxicity and biocompatibility, making it suitable for various biomedical applications. It has been used in the development of drug delivery systems and tissue engineering scaffolds. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Vinyloxy)ethyl methacrylate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Vinyloxy)ethyl methacrylate is its reactivity, which makes it suitable for various polymerization reactions. It also has a high degree of cross-linking, which makes it suitable for applications that require high mechanical strength. However, 2-(Vinyloxy)ethyl methacrylate has some limitations, such as its sensitivity to moisture and its low solubility in water.
Zukünftige Richtungen
There are many future directions for 2-(Vinyloxy)ethyl methacrylate, including the development of new applications in the biomedical field. 2-(Vinyloxy)ethyl methacrylate can be used in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. It can also be used in the development of new functional polymers and coatings. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Conclusion:
In conclusion, 2-(Vinyloxy)ethyl methacrylate is a promising monomer with unique properties and potential applications in various fields. Its reactivity and biocompatibility make it suitable for various scientific research applications, including the development of drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Wissenschaftliche Forschungsanwendungen
2-(Vinyloxy)ethyl methacrylate has been used in various scientific research applications, including the synthesis of functional polymers, coatings, and adhesives. It has also been used in the development of drug delivery systems and biomedical applications. The unique properties of 2-(Vinyloxy)ethyl methacrylate, such as its reactivity and biocompatibility, make it a promising candidate for various applications in the scientific research field.
Eigenschaften
CAS-Nummer |
1464-69-3 |
|---|---|
Produktname |
2-(Vinyloxy)ethyl methacrylate |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-ethenoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |
InChI-Schlüssel |
BSNJMDOYCPYHST-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC=C |
Kanonische SMILES |
CC(=C)C(=O)OCCOC=C |
Andere CAS-Nummern |
1464-69-3 |
Synonyme |
vinyloxyethylmethacrylate VOEMA |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


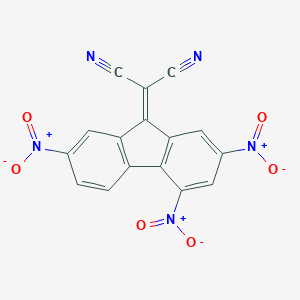
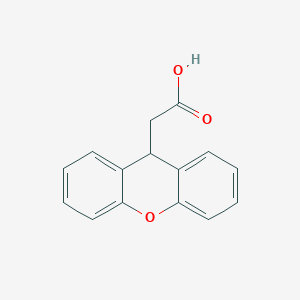
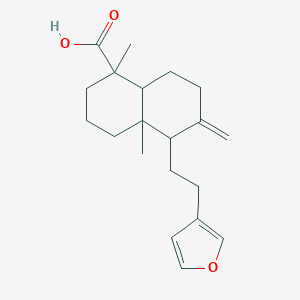
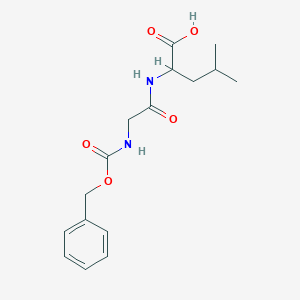
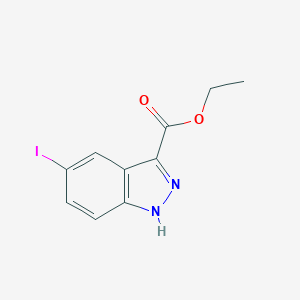
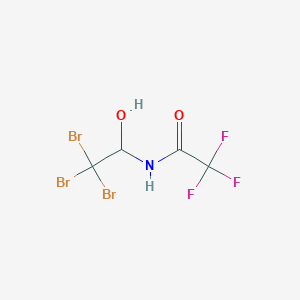
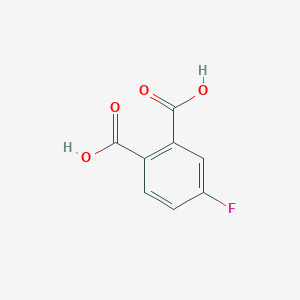
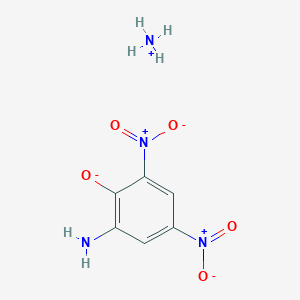
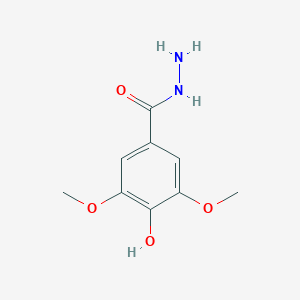
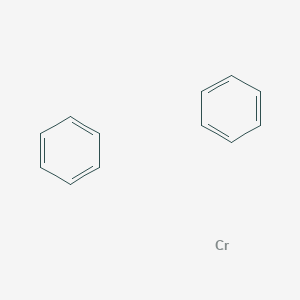
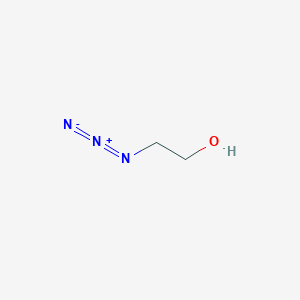
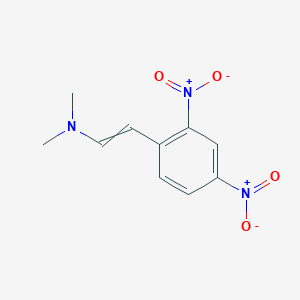
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)
